5-chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole (CBM-3-Cl) is a heterocyclic heteroaromatic compound that is of particular interest due to its wide range of applications in the fields of organic chemistry, medicinal chemistry, and materials science. It is a versatile building block in the synthesis of novel compounds and can be used as a starting material for the synthesis of various derivatives. CBM-3-Cl is a highly reactive compound that can be utilized in a variety of reactions, such as the synthesis of heterocycles, polymers, and drugs.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole is widely used in scientific research due to its versatile reactivity and wide range of applications. It has been used in the synthesis of heterocycles, polymers, and drugs. It has also been used in the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and organic chemistry.
Wirkmechanismus
Target of Action
It’s structurally similar to pexidartinib , a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT). Pexidartinib acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) .
Mode of Action
Based on its structural similarity to pexidartinib , it can be hypothesized that it may interact with its targets (kinase receptors) and inhibit their activity, leading to a decrease in the proliferation of certain types of cells.
Biochemical Pathways
Kinase inhibitors like pexidartinib generally affect pathways related to cell growth and proliferation, potentially leading to a decrease in the growth of certain types of tumors.
Result of Action
Kinase inhibitors like pexidartinib generally lead to a decrease in the proliferation of certain types of cells, potentially leading to a decrease in the growth of certain types of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole is a highly reactive compound that can be utilized in a variety of reactions. Its reactivity allows for the formation of a wide variety of products. However, it is important to note that the reaction conditions must be carefully controlled to ensure that the desired product is obtained. In addition, this compound is a volatile compound and should be handled with care.
Zukünftige Richtungen
5-chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole is a versatile building block in the synthesis of novel compounds and can be used as a starting material for the synthesis of various derivatives. Further research is needed to explore the potential applications of this compound in medicinal chemistry, materials science, and organic chemistry. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound. Finally, further research is needed to explore the potential of this compound as a drug delivery system.
Synthesemethoden
5-chloro-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3-benzoxazole can be synthesized via a two-step reaction. The first step involves the reaction of pyridine and 3-chloro-2-methylazetidine in the presence of an acid catalyst, such as hydrochloric acid. The second step involves the reaction of the intermediate product with 1,3-benzoxazole in the presence of an acid catalyst, such as sulfuric acid. The resulting product is this compound.
Eigenschaften
IUPAC Name |
5-chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-3-4-15-14(6-12)19-16(22-15)20-8-11(9-20)10-21-13-2-1-5-18-7-13/h1-7,11H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFWGALBMUTPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.